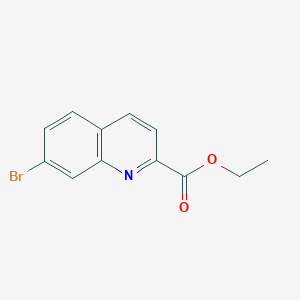

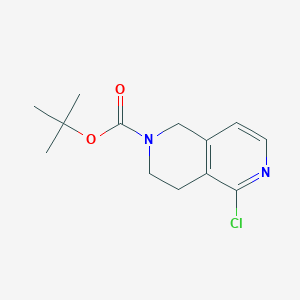

Ethyl 7-bromoquinoline-2-carboxylate

カタログ番号 B6337975

CAS番号:

1196153-95-3

分子量: 280.12 g/mol

InChIキー: PNHCOXORTDQDFE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

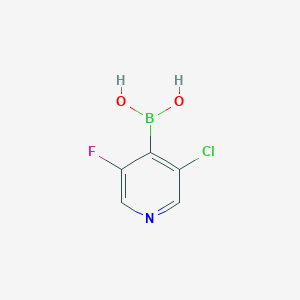

Ethyl 7-bromoquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 . It has a molecular weight of 280.12 g/mol . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 7-bromoquinoline-2-carboxylate consists of a quinoline ring substituted with a bromine atom at the 7th position and a carboxylate ester group at the 2nd position . The exact 3D structure would require more specific analysis tools like X-ray crystallography or NMR spectroscopy.科学的研究の応用

Synthesis of Complex Compounds

- Ethyl 7-bromoquinoline-2-carboxylate serves as a key intermediate in the synthesis of various complex organic compounds. For example, it was used in the photochemical synthesis of 8H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-8-one, a compound with potential applications in medicinal chemistry (Nimgirawath & Taylor, 1983).

Role in Chemical Reactions

- It has been used to study the effect of different bases and solvents on the ethylation of related quinoline compounds, highlighting its utility in understanding chemical reaction mechanisms (Guo Hui, 1993).

Intermediate for Medical Applications

- Ethyl 7-bromoquinoline-2-carboxylate has been identified as a crucial intermediate for the synthesis of fluoroquinolone derivatives, which are significant in the development of topoisomerase II inhibitors with potential clinical applications (Zhang et al., 2010).

Antibacterial Studies

- Various derivatives of ethyl 7-bromoquinoline-2-carboxylate have been synthesized and evaluated for their antibacterial activities. These studies contribute to the development of new antibacterial agents (Koga et al., 1980).

Synthesis of Heterocyclic Compounds

- This compound is also utilized in the synthesis of heterocyclic compounds, such as in radical cyclization reactions to create tri- and tetra-cyclic heterocycles, which are useful in various chemical and pharmaceutical applications (Allin et al., 2005).

Microwave-Assisted Synthesis

- It has been synthesized under microwave-assistance using aluminium metal as a catalyst, demonstrating its role in modern synthetic methodologies (Song Bao-an, 2012).

Potential in Tuberculosis Treatment

- Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, a related compound, showed significant anti-tubercular activity, suggesting potential use in tuberculosis treatment (Li et al., 2019).

Anticancer Research

- Derivatives of ethyl 7-bromoquinoline-2-carboxylate have been synthesized and tested for their anticancer effect against breast cancer cell lines, contributing to the development of new anticancer drugs (Gaber et al., 2021).

Safety and Hazards

特性

IUPAC Name |

ethyl 7-bromoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10-6-4-8-3-5-9(13)7-11(8)14-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHCOXORTDQDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-bromoquinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

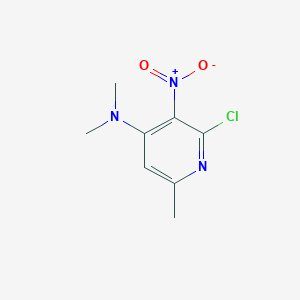

2-Chloro-N,N,6-trimethyl-3-nitropyridin-4-amine

1196153-08-8

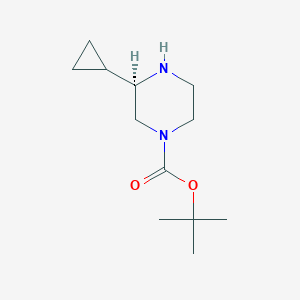

1-Boc-(R)-3-Cyclopropylpiperazine

1240587-11-4

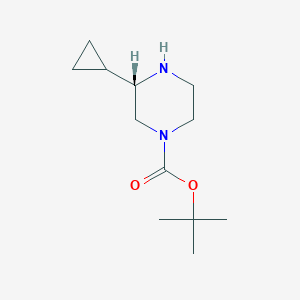

1-Boc-(S)-3-Cyclopropylpiperazine

1240582-07-3

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)

![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)

![Ethyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6337969.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)